3-Fluoropyridine-4-sulfonyl fluoride
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Overview
Description
3-Fluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under basic conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of 3-Fluoropyridine-4-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and sulfonyl fluoride groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated and sulfonylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoropyridine-4-sulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-sulfonyl fluoride involves its interaction with molecular targets through its reactive fluorine and sulfonyl fluoride groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity . The compound’s reactivity and stability under physiological conditions make it a valuable tool for studying biological processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of the sulfonyl fluoride group.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
3-Fluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and stability. This combination of functional groups makes it particularly valuable for applications in organic synthesis, chemical biology, and medicinal chemistry .
Properties
IUPAC Name |
3-fluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPTEAXPXCJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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